The Role of Human MOG (35-55) in the Induction of Experimental Autoimmune Encephalomyelitis: A Technical Guide
The Role of Human MOG (35-55) in the Induction of Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). A key tool in the induction of EAE is the use of peptides derived from myelin proteins. This technical guide provides an in-depth examination of the role of the human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 35-55 (hMOG 35-55) in EAE induction. We will explore its biochemical properties, the immunological mechanisms it triggers, and provide detailed experimental protocols and quantitative data to assist researchers in utilizing this model effectively. Particular emphasis is placed on the distinct B-cell dependent pathway of EAE induction by hMOG (35-55) in C57BL/6 mice, a crucial point of differentiation from its rodent counterpart.
Introduction: Human MOG (35-55) as an Encephalitogenic Peptide
Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed in the CNS on the outer surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, it is a potent autoantigen in autoimmune demyelinating diseases.[1] The peptide sequence spanning amino acids 35-55 of human MOG is an immunodominant epitope widely used to induce EAE in rodents.[2] The amino acid sequence for human MOG (35-55) is MEVGWYRPPFSRVVHLYRNGK .[3]
A critical distinction exists between human and rodent MOG (35-55). The human peptide contains a proline at position 42, whereas the rodent peptide has a serine at this position.[4][5] This single amino acid substitution significantly alters the pathogenic mechanism of EAE induction in C57BL/6 mice. While rodent MOG (35-55) induces a T-cell-mediated disease, hMOG (35-55) elicits a B-cell-dependent form of EAE.[4][5] Despite being considered weakly encephalitogenic compared to its rodent counterpart, hMOG (35-55) is a valuable tool for studying the role of B cells and antibody-mediated pathology in demyelinating diseases.[4][5]
Quantitative Data on hMOG (35-55)-Induced EAE
The induction of EAE using hMOG (35-55) results in a range of clinical and pathological outcomes that can be quantified to assess disease severity and the efficacy of therapeutic interventions.
Table 1: Clinical and Pathological Parameters of hMOG (35-55)-Induced EAE in C57BL/6 Mice
| Parameter | Typical Findings | References |
| Disease Incidence | 80-100% | [6] |
| Day of Onset | 9-14 days post-immunization | [6][7] |
| Peak Disease Score | 2.5 - 3.5 (on a 0-5 scale) | [6] |
| Disease Course | Chronic-progressive | [8] |
| Histopathology | Mononuclear cell infiltration, demyelination in the spinal cord.[8][9] Polymorphonuclear leukocyte presence is more prominent than in rodent MOG-induced EAE.[5] | [5][8][9] |
| Key Immune Cells | B cells, CD4+ T cells (Th1 and Th17) | [10][11] |
Note: Disease severity and onset can vary depending on the specific experimental protocol, including the dose of peptide and pertussis toxin, as well as the substrain and health status of the mice.
Experimental Protocols for EAE Induction with hMOG (35-55)
The following provides a detailed methodology for the induction of EAE in C57BL/6 mice using hMOG (35-55).
Materials
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Human MOG (35-55) peptide (purity >95%)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
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Pertussis toxin (PTX)
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Phosphate-buffered saline (PBS), sterile
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Female C57BL/6 mice, 8-12 weeks old
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Syringes and needles (27G and 30G)
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Emulsifier (e.g., two-way Luer-lock syringe system)
Protocol
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Preparation of hMOG (35-55)/CFA Emulsion:
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Dissolve hMOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
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Prepare a 1:1 emulsion of the hMOG (35-55) solution and CFA (containing 4 mg/mL of M. tuberculosis).
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Emulsify by repeatedly drawing and expelling the mixture through a two-way Luer-lock syringe system until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
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Immunization (Day 0):
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Inject 100 µL of the hMOG (35-55)/CFA emulsion (containing 100 µg of peptide) subcutaneously into the flanks of each mouse.
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Approximately 2-4 hours after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
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Second PTX Injection (Day 2):
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Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
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Clinical Scoring:
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Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
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Use a standardized 0-5 scoring system:
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0: No clinical signs.
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1: Limp tail.
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2: Hind limb weakness.
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3: Complete hind limb paralysis.
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4: Hind limb paralysis and forelimb weakness.
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5: Moribund or dead.
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Experimental Workflow
Signaling Pathways in hMOG (35-55)-Induced EAE
The induction of EAE by hMOG (35-55) involves the activation of both T and B lymphocytes, leading to a cascade of inflammatory events in the CNS.
T-Cell Activation and Differentiation
Upon immunization, hMOG (35-55) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on MHC class II molecules to CD4+ T cells.
This initial activation, along with co-stimulatory signals, drives the differentiation of naive CD4+ T cells into pro-inflammatory subsets, primarily Th1 and Th17 cells.[10] Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17. Both cytokines play a crucial role in disrupting the blood-brain barrier and recruiting other immune cells to the CNS.
B-Cell Activation and Antibody Production
A defining feature of hMOG (35-55)-induced EAE is its dependence on B cells.[4][5] B cells can be activated through two main pathways: T-cell dependent and T-cell independent. In the context of hMOG (35-55) EAE, T-cell dependent activation is predominant.
B cells can act as APCs, internalizing the hMOG peptide, processing it, and presenting it to activated T helper cells. This interaction, mediated by CD40-CD40L and the release of cytokines like IL-4 and IL-21, provides the necessary signals for B cell proliferation, class switching, and differentiation into antibody-secreting plasma cells. The resulting anti-MOG antibodies are thought to contribute to demyelination and disease pathology.
Conclusion
The human MOG (35-55) peptide is an indispensable tool for modeling aspects of multiple sclerosis in animals, particularly for investigating the role of B cells and antibody-mediated demyelination. Its ability to induce a B-cell-dependent EAE in C57BL/6 mice provides a unique platform for testing novel therapeutics targeting this arm of the immune response. A thorough understanding of the quantitative aspects of disease induction, detailed experimental protocols, and the underlying signaling pathways is essential for the successful implementation and interpretation of studies using this model. This guide provides a comprehensive overview of these core requirements to aid researchers in their efforts to unravel the complexities of autoimmune neuroinflammation and develop effective treatments for multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 5. Rat and human myelin oligodendrocyte glycoproteins induce experimental autoimmune encephalomyelitis by different mechanisms in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin-reactive B cells exacerbate CD4+ T cell-driven CNS autoimmunity in an IL-23-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary B Cell Receptor Diversification Is Necessary for T Cell Mediated Neuro-Inflammation during Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure of B-Cell Receptor and Its Signaling Pathways [tutorialspoint.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis [mdpi.com]
- 11. bnac.net [bnac.net]
